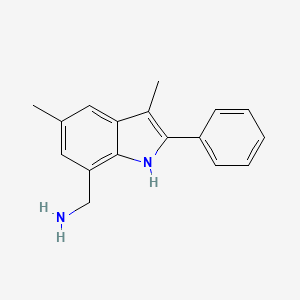
C-(3,5-Dimethyl-2-phenyl-1H-indol-7-yl)-methylamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
C-(3,5-Dimethyl-2-phenyl-1H-indol-7-yl)-methylamine is an organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. This particular compound features a methylamine group attached to the indole ring, which can significantly influence its chemical properties and biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of C-(3,5-Dimethyl-2-phenyl-1H-indol-7-yl)-methylamine typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Introduction of Substituents: The 3,5-dimethyl and 2-phenyl groups can be introduced through Friedel-Crafts alkylation and acylation reactions.
Attachment of the Methylamine Group: The final step involves the introduction of the methylamine group to the indole core. This can be achieved through nucleophilic substitution reactions using appropriate reagents and conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of catalysts, high-throughput screening, and continuous flow reactors.
化学反应分析
Types of Reactions
C-(3,5-Dimethyl-2-phenyl-1H-indol-7-yl)-methylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The methylamine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction can produce amines or alcohols. Substitution reactions can lead to a wide variety of substituted indole derivatives.
科学研究应用
C-(3,5-Dimethyl-2-phenyl-1H-indol-7-yl)-methylamine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials, dyes, and pharmaceuticals.
作用机制
The mechanism of action of C-(3,5-Dimethyl-2-phenyl-1H-indol-7-yl)-methylamine involves its interaction with specific molecular targets and pathways. The methylamine group can interact with biological receptors, enzymes, and other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- N-[(3,5-Dimethyl-2-phenyl-1H-indol-7-yl)methyl]-1-methyl-1H-imidazole-5-carboxamide
- N-[(3,5-Dimethyl-2-phenyl-1H-indol-7-yl)methyl]-4-(1H-1,2,4-triazol-1-yl)butanamide
C-(3,5-Dimethyl-2-phenyl-1H-indol-7-yl)-methylamine: This compound is unique due to its specific substitution pattern and the presence of the methylamine group.
Uniqueness
This compound is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the methylamine group, in particular, can significantly influence its reactivity and interactions with biological targets.
属性
分子式 |
C17H18N2 |
|---|---|
分子量 |
250.34 g/mol |
IUPAC 名称 |
(3,5-dimethyl-2-phenyl-1H-indol-7-yl)methanamine |
InChI |
InChI=1S/C17H18N2/c1-11-8-14(10-18)17-15(9-11)12(2)16(19-17)13-6-4-3-5-7-13/h3-9,19H,10,18H2,1-2H3 |
InChI 键 |
OIINLGJKMKEXOT-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C2C(=C1)C(=C(N2)C3=CC=CC=C3)C)CN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


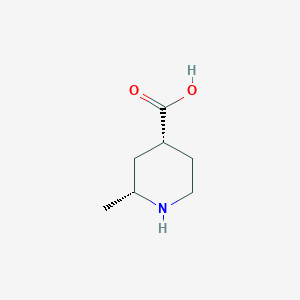
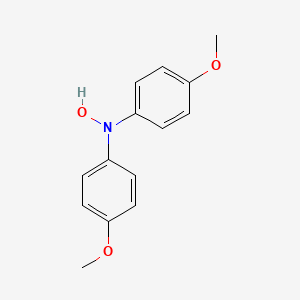
![2-(4-Methylpyridin-2-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B15199895.png)
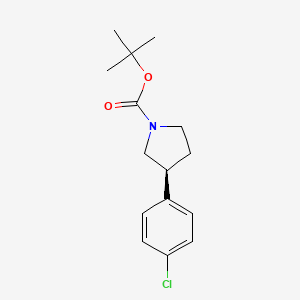
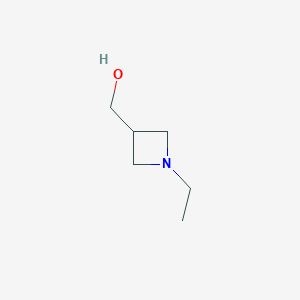
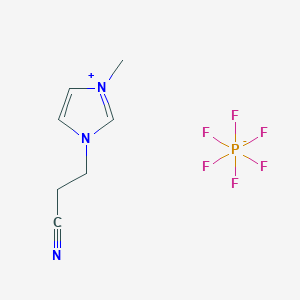
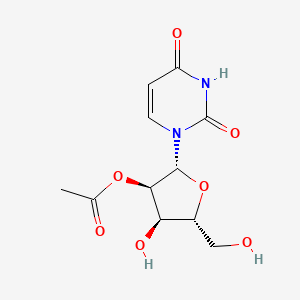
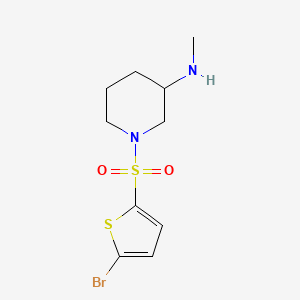
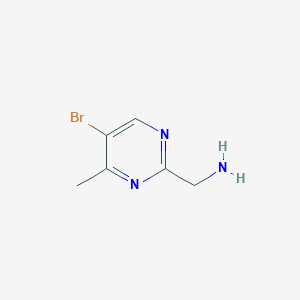
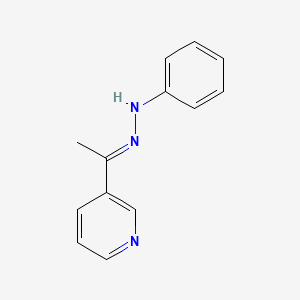
![cis-[3,5-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]cyclohexylidene]-acetic acid ethyl ester](/img/structure/B15199940.png)
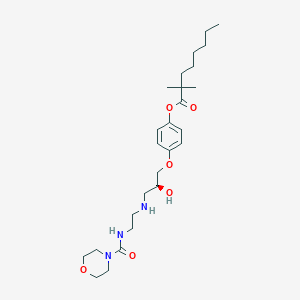
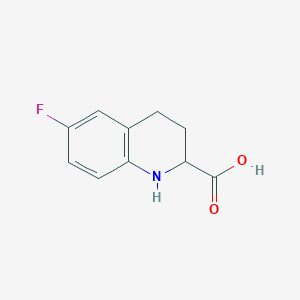
![2H-Pyrano[2,3-B]pyridin-3(4H)-one](/img/structure/B15199958.png)
